2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid
Description
2-[N'-(4-Methylphenyl)hydrazinecarbonyl]benzoic acid is a benzoic acid derivative featuring a hydrazinecarbonyl group at the 2-position, substituted with a 4-methylphenyl moiety. This compound belongs to the hydrazide class, characterized by the presence of a hydrazine (-NH-NH₂) backbone conjugated with carbonyl functionalities.
Properties
IUPAC Name |
2-[(4-methylanilino)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMQQOVHKSUCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid typically involves the reaction of 4-methylphenylhydrazine with a benzoic acid derivative. One common method includes the following steps:
Formation of the hydrazine derivative: 4-methylphenylhydrazine is reacted with a benzoic acid derivative under acidic or basic conditions to form the hydrazinecarbonyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Key Spectral Data :
- IR Spectroscopy :
- NMR: Protons adjacent to hydrazine groups (δ 3.84–6.95 ppm) and aromatic substituents (δ 7.0–8.5 ppm) are diagnostic .
Table 1: Structural and Functional Comparison
Key Differences:
Hydrazone vs. Hydrazinecarbothioamide: Hydrazones (e.g., compound 5e) exhibit tautomerization, influencing reactivity and binding to biological targets .
Bioactivity :
- Anti-inflammatory Activity : The target compound shares structural similarities with 2-(sulfooxy)benzoic acid (aspirin analog) but lacks the sulfate group, which is critical for cyclooxygenase inhibition .
- Antimicrobial Activity : Chlorobenzyl-substituted hydrazides (e.g., ) show enhanced antifungal activity due to halogen-mediated membrane disruption .
Biological Activity
2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-{[2-(4-methylphenyl)hydrazino]carbonyl}benzoic acid
- CAS Number : 109310-97-6
- Molecular Formula : C15H14N2O3
- Purity : Approximately 90% .
The mechanism by which 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid exerts its biological effects is primarily through interactions with specific molecular targets. The hydrazone structure allows for potential binding to various enzymes and receptors, influencing cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Properties
Research indicates that 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that this compound reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid possesses antimicrobial properties against certain bacterial strains. For example:
- In Vitro Testing : Tests against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL .
Case Studies
Research Applications
The unique properties of 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid make it a valuable candidate for further research in various fields:
- Medicinal Chemistry : As a lead compound for the development of new anticancer or anti-inflammatory drugs.
- Biochemical Research : To explore its interactions with biological macromolecules and elucidate its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
